![molecular formula C17H20N2OS B2946433 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole CAS No. 2418715-03-2](/img/structure/B2946433.png)
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole
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Description
The compound “2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups including an aziridine ring, a phenyl ring, a methoxy group, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The aziridine ring, in particular, is a three-membered ring containing nitrogen, which introduces strain into the molecule .Chemical Reactions Analysis
Aziridines are known to be highly reactive due to the strain in the three-membered ring. They can react with a variety of nucleophiles, making them useful in synthetic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of an aziridine ring could make the compound more reactive .Future Directions
properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-11-21-17(18-12)14-3-2-4-16(7-14)20-10-15-9-19(15)8-13-5-6-13/h2-4,7,11,13,15H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSICLBHQKQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole |
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